molecular formula C23H23N5O3 B2858084 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1251631-42-1

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2858084
CAS No.: 1251631-42-1
M. Wt: 417.469
InChI Key: BFVNCRVBLSTZCV-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-c]pyrimidine class . Compounds in this class have been synthesized as potential antiviral and antimicrobial agents . The presence of the methoxyphenyl and methylphenyl groups could potentially influence the compound’s biological activity.


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-c]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in the triazole ring and two in the pyrimidine ring . The methoxyphenyl and methylphenyl groups are attached to the triazole and pyrimidine rings, respectively.

Future Directions

Future research on this compound could involve studying its biological activity, given the known activities of other [1,2,4]triazolo[4,3-c]pyrimidine derivatives . Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity.

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-6-5-7-18(12-15)26(3)22(29)14-27-23(30)28-16(2)24-20(13-21(28)25-27)17-8-10-19(31-4)11-9-17/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVNCRVBLSTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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